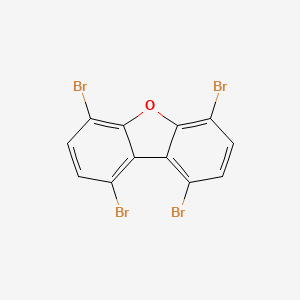germane CAS No. 651032-59-6](/img/structure/B12589670.png)
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and catalysis. This specific compound features a cyclohexyl group substituted with a methyl and an isopropyl group, bonded to a triphenylgermane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl precursor, which is (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexanol.
Formation of the Organogermanium Compound: The cyclohexyl precursor is then reacted with triphenylgermanium chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired organogermanium compound.
Industrial Production Methods
Industrial production of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The triphenylgermane moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Various reduced organogermanium species.
Substitution: Compounds with different functional groups replacing the triphenylgermane moiety.
Aplicaciones Científicas De Investigación
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and therapeutic properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.
Interaction with Cellular Components: Affecting cellular processes and signaling pathways.
Catalytic Activity: Acting as a catalyst in chemical reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylsilane
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylstannane
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylplumbane
Uniqueness
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Propiedades
Número CAS |
651032-59-6 |
|---|---|
Fórmula molecular |
C28H34Ge |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-triphenylgermane |
InChI |
InChI=1S/C28H34Ge/c1-22(2)27-20-19-23(3)21-28(27)29(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22-23,27-28H,19-21H2,1-3H3/t23-,27+,28-/m1/s1 |
Clave InChI |
QOLJOROPMWLQQJ-KEKPKEOLSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
SMILES canónico |
CC1CCC(C(C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12589600.png)
![5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide](/img/structure/B12589606.png)
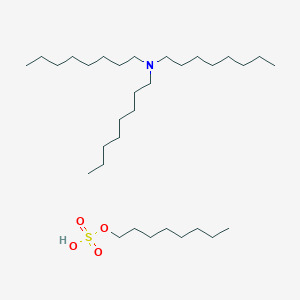
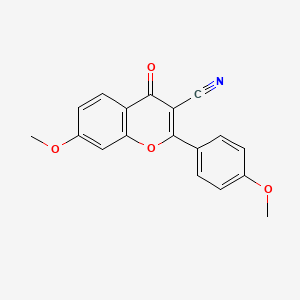

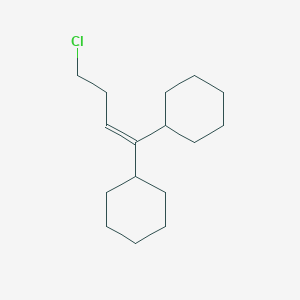
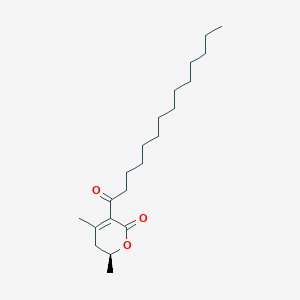
![2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-](/img/structure/B12589627.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)
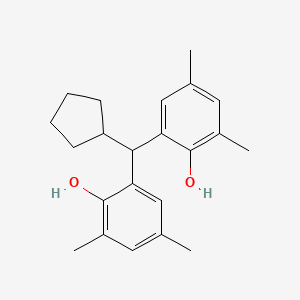
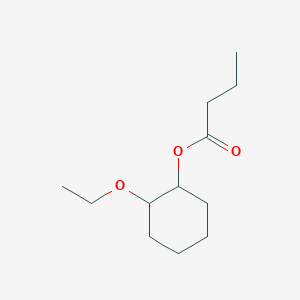

![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]](/img/structure/B12589665.png)
